

An In-depth Technical Guide to the Primary Metabolite of Cangrelor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Regrelor disodium*

Cat. No.: *B1679259*

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Introduction

This technical guide provides a comprehensive overview of the primary metabolite of Cangrelor, a potent intravenous, direct-acting, and reversible P2Y₁₂ platelet receptor antagonist. Initial inquiries regarding "Regrelor" and its metabolite "INS51088" have led to the conclusion that "Regrelor" is a likely misspelling of "Cangrelor," a well-documented antiplatelet agent. The primary metabolite of Cangrelor is a pharmacologically inactive nucleoside, identified with internal codes such as AR-C69712XX.^{[1][2]} This document will synthesize the available scientific information on the metabolism, pharmacokinetics, and analytical methodologies related to this primary metabolite. The identifier "INS51088" did not correspond to any publicly available data related to Cangrelor or its metabolites during the literature search. An entry for "Regrelor" with an alternative name "INS 50589" was found, indicating it was a discontinued antiplatelet drug from Inspire Pharmaceuticals, but no further details on its metabolites were available.^[3]

Executive Summary

Cangrelor undergoes rapid and efficient metabolism in the circulation via dephosphorylation to its primary nucleoside metabolite, AR-C69712XX.^{[1][2]} This process is not dependent on hepatic enzymes, such as the cytochrome P450 system, which minimizes the potential for drug-drug interactions. The resulting metabolite has negligible anti-platelet activity, ensuring that the pharmacological effect of Cangrelor is directly related to the concentration of the parent

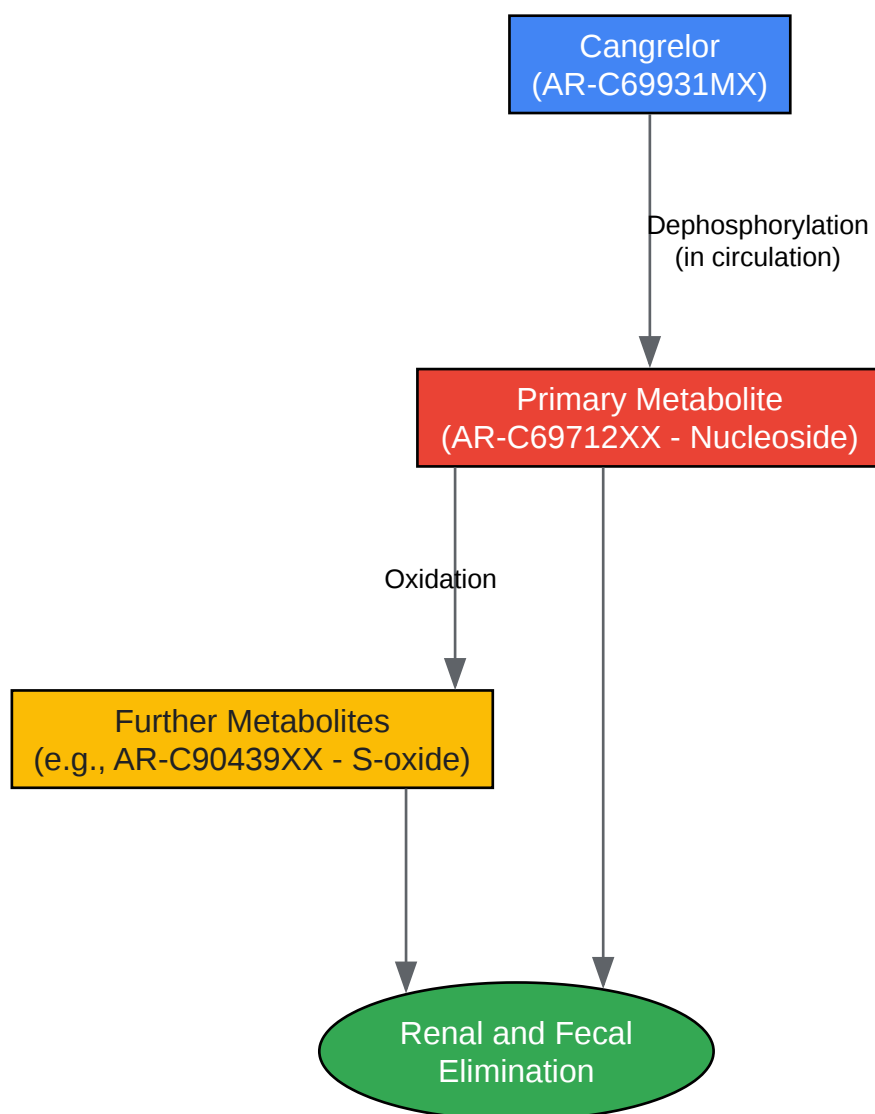
drug and allows for a rapid offset of action upon discontinuation of the infusion. This guide details the metabolic pathway, pharmacokinetic profile, and experimental protocols used to characterize this primary metabolite.

Metabolism of Cangrelor

The primary metabolic pathway of Cangrelor is dephosphorylation. This reaction occurs rapidly in the circulation and is the main route of elimination for the parent drug.

Metabolic Pathway

Cangrelor, an adenosine triphosphate (ATP) analog, is deactivated by the enzymatic removal of its phosphate groups, leading to the formation of its nucleoside metabolite, AR-C69712XX. This metabolite is considered inactive, with significantly less affinity for the P2Y₁₂ receptor compared to the parent compound. Further metabolism of AR-C69712XX can occur, leading to the formation of other minor metabolites such as the S-oxide derivative, AR-C90439XX, which is a major component found in urine.



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Metabolic pathway of Cangrelor.

Pharmacokinetics

The pharmacokinetic profiles of Cangrelor and its primary metabolite are characterized by rapid formation and clearance.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Cangrelor and its primary metabolite.

Parameter	Cangrelor	Primary Metabolite (AR-C69712XX)	Reference
Half-life ($t_{1/2}$)	3-6 minutes	Not specified, but rapidly cleared	
Volume of Distribution (V_d)	3.9 L	Not specified	
Clearance (CL)	~43 L/h	Not specified	
Protein Binding	97-98%	89% (in humans)	
Time to Peak Plasma Concentration (T_{max})	2 minutes	Not specified	
Route of Elimination	Metabolism	Renal (major) and fecal excretion	

Experimental Protocols

This section details the methodologies used in the investigation of Cangrelor's metabolism and its interaction with the P2Y₁₂ receptor.

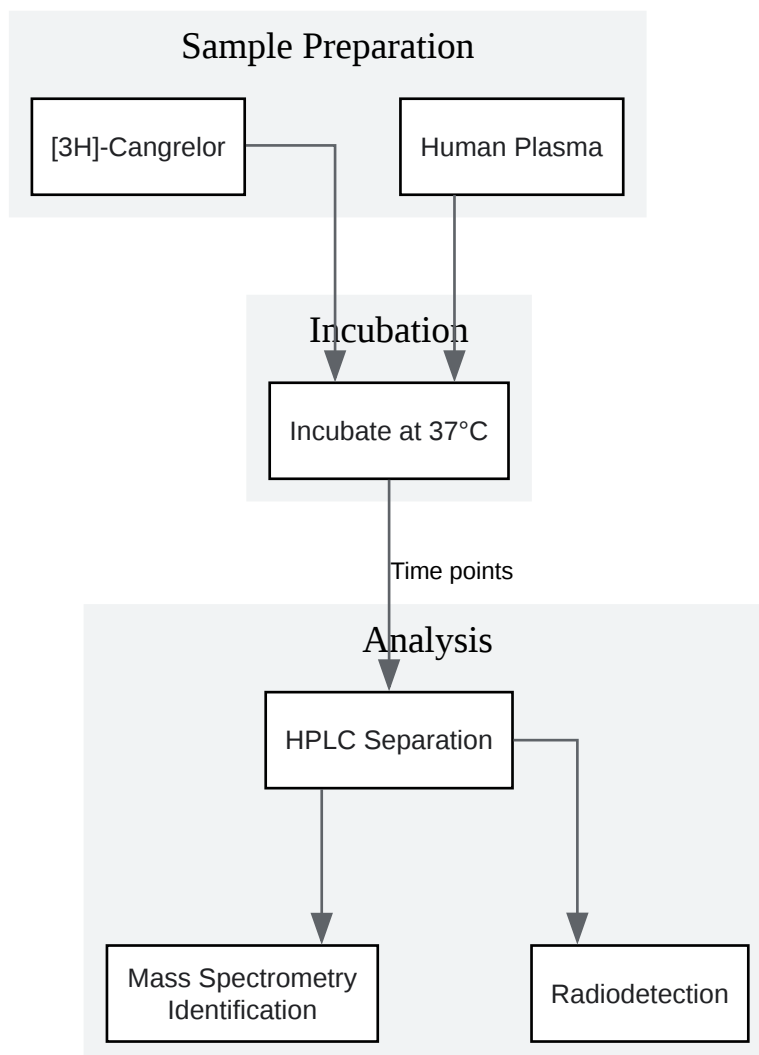
In Vitro Metabolism Studies

Objective: To determine the metabolic fate of Cangrelor in vitro.

Methodology:

- Incubation: Radiolabeled [3H]-Cangrelor is incubated with human plasma.
- Sample Analysis: At various time points, aliquots of the incubation mixture are taken and the reaction is quenched.
- Separation and Detection: The samples are analyzed using high-performance liquid chromatography (HPLC) coupled with a radiodetector to separate and quantify the parent drug and its metabolites.

- Metabolite Identification: Mass spectrometry (MS) is used to identify the chemical structures of the metabolites.



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In vitro metabolism workflow.

P2Y12 Receptor Binding Assay

Objective: To assess the binding affinity of Cangrelor and its metabolites to the P2Y12 receptor.

Methodology:

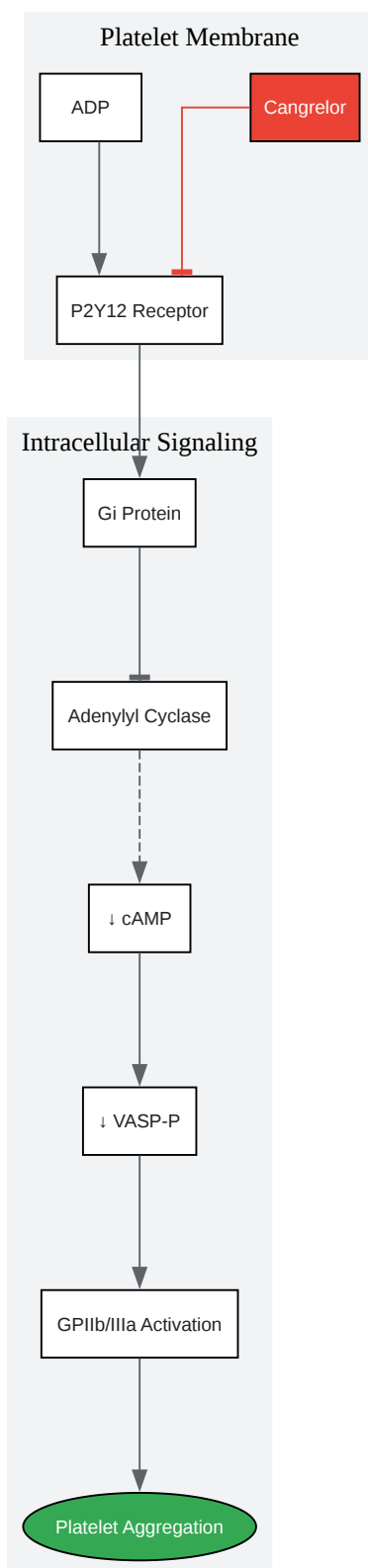
- **Preparation of Platelet Membranes:** Human platelet membranes rich in P2Y12 receptors are prepared.
- **Competitive Binding:** A radiolabeled P2Y12 antagonist (e.g., [33P]-2MeSADP) is incubated with the platelet membranes in the presence of varying concentrations of the test compound (Cangrelor or its metabolite).
- **Separation of Bound and Free Ligand:** The mixture is filtered to separate the membrane-bound radioligand from the free radioligand.
- **Quantification:** The radioactivity of the filter is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

P2Y12 Signaling Pathway

Cangrelor exerts its antiplatelet effect by blocking the P2Y12 receptor, which is a G-protein coupled receptor (GPCR).

Mechanism of Action

Adenosine diphosphate (ADP) released from dense granules of activated platelets binds to the P2Y12 receptor. This binding activates the Gi alpha subunit, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which ultimately leads to the activation of the glycoprotein IIb/IIIa receptors, promoting platelet aggregation. Cangrelor, by competitively binding to the P2Y12 receptor, prevents this signaling cascade.



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P2Y12 signaling pathway inhibition.

Conclusion

The primary metabolite of Cangrelor, the nucleoside AR-C69712XX, is the product of rapid dephosphorylation in the circulation. Its pharmacological inactivity and rapid clearance contribute to the favorable and controllable pharmacokinetic and pharmacodynamic profile of Cangrelor. The metabolism is independent of hepatic pathways, reducing the likelihood of drug-drug interactions. The information presented in this guide provides a foundational understanding for researchers and professionals involved in the development and study of antiplatelet therapies. Future research could focus on further characterization of minor metabolites and their potential, albeit unlikely, biological activities.

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References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Regrelor - AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Primary Metabolite of Cangrelor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679259#regrelor-primary-metabolite-ins51088>]

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